molecular formula C13H10O4 B1676859 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone CAS No. 150045-18-4

5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone

Cat. No. B1676859
M. Wt: 230.22 g/mol
InChI Key: TZUYDLKHNQUNKS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUYDLKHNQUNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164458
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone

CAS RN

150045-18-4
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Reactant of Route 2
5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone

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